ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, a cyclopenta[d]thiazole ring, and an ethyl ester group, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazo[1,2-a]pyridine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Formation of the Cyclopenta[d]thiazole Ring: This involves the cyclization of a thioamide with a suitable α,β-unsaturated ester or ketone under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and antiviral properties.
Imidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant activity against multidrug-resistant tuberculosis.
Cyclopenta[d]thiazole Derivatives: Explored for their anticancer and anti-inflammatory activities.
Uniqueness
Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its combined structural features, which confer a broad spectrum of biological activities.
Properties
IUPAC Name |
ethyl 2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-17(24)11-7-8-12-14(11)20-18(26-12)21-16(23)15-10(2)19-13-6-4-5-9-22(13)15/h4-6,9,11H,3,7-8H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFVOFDLLPUPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(N=C4N3C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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